Dodecane-1,12-diamine;dodecanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

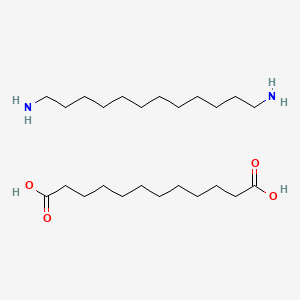

Dodecane-1,12-diamine and dodecanedioic acid are two distinct chemical compounds that can be combined to form a polymer. Dodecane-1,12-diamine is an aliphatic diamine with a twelve-carbon chain, while dodecanedioic acid is a dicarboxylic acid with a twelve-carbon chain. These compounds are used in the production of polyamides, which are important engineering plastics and fibers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecane-1,12-diamine: This compound can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.

Dodecanedioic acid: This compound can be produced through the oxidation of cyclododecane. The process involves the use of nitric acid as an oxidizing agent.

Industrial Production Methods

Dodecane-1,12-diamine: Industrial production often involves the hydrogenation of dodecanedinitrile using a continuous flow reactor to ensure high yield and purity.

Dodecanedioic acid: Industrial production can be achieved through the oxidation of cyclododecane using nitric acid or through biotechnological methods involving the use of microorganisms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.

Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.

Substitution: Both compounds can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.

Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of dodecanedioic acid.

Reduction: Reduced amines from dodecane-1,12-diamine.

Substitution: Halogenated derivatives of both compounds.

Scientific Research Applications

Chemistry

Polyamide Production: Both compounds are used as monomers in the production of polyamides such as nylon-6,12, which are used in engineering plastics and fibers.

Biology

Biotransformation Studies: Dodecanedioic acid is used in studies involving the biotransformation of alkanes by microorganisms.

Medicine

Metabolic Studies: Dodecanedioic acid has been studied for its potential use in metabolic therapies for conditions such as type 2 diabetes.

Industry

Mechanism of Action

Molecular Targets and Pathways

Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.

Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

Sebacic acid: Another dicarboxylic acid with a ten-carbon chain.

Hexamethylenediamine: An aliphatic diamine with a six-carbon chain.

Uniqueness

Dodecanedioic acid: Unique due to its twelve-carbon chain, which provides specific mechanical and thermal properties to the polymers it forms.

Dodecane-1,12-diamine: Unique due to its long aliphatic chain, which enhances the flexibility and toughness of the resulting polyamides.

Biological Activity

Dodecane-1,12-diamine; dodecanedioic acid (DDA) is a compound that has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Dodecane-1,12-diamine is a straight-chain aliphatic diamine, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups. The combination of these two components results in a compound with unique properties suitable for diverse applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that DDA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that dodecanedioic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

2. Biocompatibility

DDA has been evaluated for its biocompatibility in biomedical applications. In vitro studies demonstrated that DDA-based polymers are non-cytotoxic and promote cell adhesion and proliferation, making them suitable for use in drug delivery systems and tissue engineering.

3. Enzymatic Biotransformation

The enzymatic conversion of DDA has been explored using cytochrome P450 enzymes. For example, CYP153A33 from Marinobacter aquaeolei was engineered to enhance the hydroxylation of DDA derivatives. This process resulted in the production of α,ω-dodecanediol and other hydroxylated products with potential applications in pharmaceuticals and material sciences .

Table 1: Antimicrobial Activity of DDA Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Dodecanedioic Acid | E. coli | 15 |

| Dodecanedioic Acid | S. aureus | 18 |

| Dodecane-1,12-diamine | Pseudomonas aeruginosa | 12 |

Table 2: Biocompatibility Assay Results

| Material | Cell Line | Viability (%) |

|---|---|---|

| DDA-based Polymer | NIH 3T3 | 95 |

| Control (No Treatment) | NIH 3T3 | 100 |

Case Studies

Case Study 1: Enzymatic Hydroxylation of DDA

In a study conducted by Park and Choi (2020), the enzymatic transformation of dodecanedioic acid was performed using engineered CYP153A33 enzymes. The results showed a significant increase in the production of hydroxylated products compared to unmodified enzymes. The study highlighted the potential for utilizing DDA in biocatalytic processes for producing value-added chemicals .

Case Study 2: Development of Biobased Polymers

Research conducted by Zhang et al. (2019) focused on synthesizing biodegradable polyesters from DDA. The study demonstrated that polyesters derived from dodecanedioic acid exhibited favorable mechanical properties and biodegradability, making them suitable for sustainable packaging applications .

Research Findings

Recent research has focused on optimizing the production processes for dodecanedioic acid through biotechnological methods. For instance, biotransformation pathways involving fatty acid derivatives have been explored to enhance yields of DDA and its derivatives . Additionally, advancements in enzyme engineering have led to improved catalytic efficiencies in the hydroxylation reactions involving DDA .

Properties

CAS No. |

36497-34-4 |

|---|---|

Molecular Formula |

C24H50N2O4 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

dodecane-1,12-diamine;dodecanedioic acid |

InChI |

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |

InChI Key |

SWZJUAVKTJFUIS-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |

Related CAS |

36497-34-4 60180-78-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.